molecular formula C10H19NO4S B13253584 Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate

Cat. No.: B13253584
M. Wt: 249.33 g/mol
InChI Key: IAFLVBRCGXVVGZ-UHFFFAOYSA-N
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Description

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate is a chemical compound with the molecular formula C10H19NO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and subsequent esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of Piperidine with Methanesulfonyl Chloride: Piperidine is reacted with methanesulfonyl chloride in the presence of a base to form the intermediate piperidin-3-yl methanesulfonate.

    Esterification: The intermediate is then esterified with methanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate: A similar compound with the piperidine ring substituted at the 4-position instead of the 3-position.

    Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate: Another similar compound with the piperidine ring substituted at the 2-position.

Uniqueness

Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the piperidine ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

methyl 3-(piperidin-3-ylmethylsulfonyl)propanoate

InChI

InChI=1S/C10H19NO4S/c1-15-10(12)4-6-16(13,14)8-9-3-2-5-11-7-9/h9,11H,2-8H2,1H3

InChI Key

IAFLVBRCGXVVGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1CCCNC1

Origin of Product

United States

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